4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate
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Overview
Description
4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound features a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate typically involves the reaction of 3-ethylpyridine with a thiazole derivative under specific conditions. One common method includes the use of a bromoketone and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired product . The reaction conditions often involve the use of mild and metal-free environments, such as toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridinium salts.
Scientific Research Applications
4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive nature.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with biological membranes and proteins, affecting their function. The thiazole ring can participate in various biochemical reactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts and thiazole derivatives, such as:
N-(pyridin-2-yl)amides: Known for their medicinal applications and synthesized from similar starting materials.
3-bromoimidazo[1,2-a]pyridines: Another class of compounds with significant biological and therapeutic value.
Uniqueness
4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate is unique due to its specific combination of a pyridinium ion and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-ethylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-8-4-3-5-13(6-8)10-9(7-14)16-11(15)12-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQNYVZJYZNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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